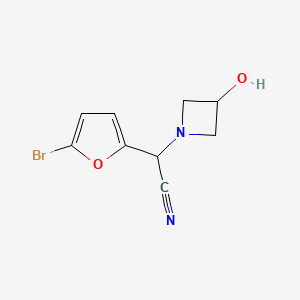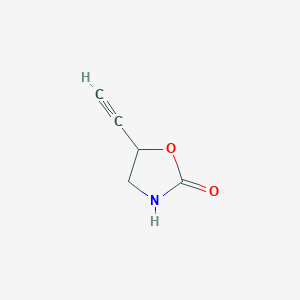
(2R,4S)-2-Amino-4-cyclohexyl-4-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,4S)-2-Amino-4-cyclohexyl-4-hydroxybutanoic acid is a chiral amino acid derivative with a unique structure that includes a cyclohexyl group and a hydroxyl group on the butanoic acid backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2-Amino-4-cyclohexyl-4-hydroxybutanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclohexyl-substituted α-keto acid, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(2R,4S)-2-amino-4-cyclohexyl-4-hydroxybutanoic acid |
InChI |
InChI=1S/C10H19NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h7-9,12H,1-6,11H2,(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
XZRBRWGUCNOXAR-BDAKNGLRSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H](C[C@H](C(=O)O)N)O |
Canonical SMILES |
C1CCC(CC1)C(CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(((9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)benzonitrile](/img/structure/B14863200.png)
![Racemic-2-((1R,3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B14863204.png)


![3-Chloro-5H-pyrazolo[3,4-E][1,2,4]triazine](/img/structure/B14863216.png)







